N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzenesulfonamide is a notable compound within the realm of chemical synthesis and pharmaceutical development. Its unique structural elements combine a furan ring with a dihydropyridazinone core, extended by a propyl chain that links to a benzenesulfonamide group. This specific arrangement grants the compound diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzenesulfonamide typically involves a multi-step process:
Formation of the Dihydropyridazinone Core: : Starting with an appropriate dihydropyridazine precursor, cyclization reactions are performed to introduce the furan moiety at the desired position.
Linking the Propyl Chain: : The intermediate product is then reacted with a propyl halide under conditions favorable for nucleophilic substitution.
Sulfonamide Introduction: : The final step often involves the reaction of the propyl derivative with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
In industrial settings, these reactions are scaled up with optimizations to ensure maximum yield and purity. Techniques like continuous flow synthesis might be employed to enhance efficiency. Catalysts and solvents are selected based on their sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan ring can undergo oxidation under mild conditions, potentially forming various oxidative products.
Reduction: : The dihydropyridazinone core can be reduced to its tetrahydropyridazine form under hydrogenation conditions.
Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Bases such as potassium carbonate or acids like hydrochloric acid.
Major Products
The major products depend on the type of reaction:
Oxidation: : Oxidized furans or pyridazinones.
Reduction: : Tetrahydropyridazines.
Substitution: : Variously substituted sulfonamides.
Scientific Research Applications
Chemistry
The compound's structure enables studies on heterocyclic chemistry and synthesis methodologies.
Biology
Its potential as a bioactive molecule allows research into enzyme inhibition and receptor binding.
Medicine
Investigations into its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent are underway, leveraging its sulfonamide functionality.
Industry
Beyond pharmaceuticals, it can be used in materials science for developing polymers with specific chemical properties.
Mechanism of Action
Molecular Targets
The benzenesulfonamide group allows the compound to interact with various enzymes by mimicking natural substrates. The furan and dihydropyridazinone units facilitate binding to specific biological receptors.
Pathways Involved
These interactions often inhibit key metabolic pathways in pathogens or cancer cells, leading to their selective toxicity and therapeutic potential.
Comparison with Similar Compounds
Unique Features
Unlike other sulfonamides, the specific combination of furan, dihydropyridazinone, and propyl linkages grants the compound unique steric and electronic properties, enhancing its efficacy and specificity.
Similar Compounds
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzenesulfonamide: : Similar but with an ethyl instead of a propyl linker.
N-{3-[3-(thiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzenesulfonamide: : Replaces the furan ring with a thiophene ring.
N-{3-[3-(furan-2-yl)-6-hydroxy-1,6-dihydropyridazin-1-yl]propyl}benzenesulfonamide: : Hydroxy substitution in the pyridazinone core.
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c21-17-10-9-15(16-8-4-13-24-16)19-20(17)12-5-11-18-25(22,23)14-6-2-1-3-7-14/h1-4,6-10,13,18H,5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHHPFRIPSICHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.